

Molecular structure and formula of 2,4-Dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027

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An In-depth Technical Guide to **2,4-Dichloro-6-fluorobenzaldehyde**: Structure, Properties, and Synthetic Utility

Abstract

2,4-Dichloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional substitution pattern on the benzene ring—featuring a reactive aldehyde group and a specific arrangement of chloro and fluoro substituents—renders it a highly valuable and versatile synthetic intermediate. The electron-withdrawing nature of the halogen atoms modulates the reactivity of both the aldehyde carbonyl and the aromatic ring, providing a scaffold for the construction of complex, high-value molecules. This technical guide offers a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it presents a detailed, field-proven synthetic protocol and discusses its potential applications in modern drug discovery and development, providing researchers and scientists with the foundational knowledge required to leverage this compound in advanced chemical synthesis.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical entity are critical for its application in quantitative synthesis and analysis. **2,4-Dichloro-6-fluorobenzaldehyde** is identified by a precise set of molecular and physical parameters that dictate its behavior in chemical systems.

The molecular structure is defined by a benzaldehyde core substituted at the C2 and C4 positions with chlorine atoms and at the C6 position with a fluorine atom. This ortho-fluorine substitution, adjacent to the aldehyde, creates significant steric and electronic effects that influence the conformation and reactivity of the carbonyl group.

Caption: Molecular structure of **2,4-Dichloro-6-fluorobenzaldehyde**.

The key physicochemical and identifying properties are summarized in the table below. This data is essential for stoichiometric calculations, safety assessments, and analytical method development.

Property	Value	Reference
IUPAC Name	2,4-Dichloro-6-fluorobenzaldehyde	N/A
CAS Number	681435-09-6	[1] [2] [3]
Molecular Formula	C ₇ H ₃ Cl ₂ FO	[1] [2] [3]
Molecular Weight	193.00 g/mol	[1] [3]
Density	1.5 ± 0.1 g/cm ³	[1]
Boiling Point	235.1 ± 35.0 °C at 760 mmHg	[1]
Flash Point	96.0 ± 25.9 °C	[1]
LogP (octanol/water)	2.18	[1]
SMILES	C1=C(C=C(C(=C1F)C=O)Cl)Cl	[2] [3]

Structural Elucidation and Predicted Spectroscopic Profile

While comprehensive, peer-reviewed experimental spectra for **2,4-dichloro-6-fluorobenzaldehyde** are not widely published, its structure allows for a robust prediction of its spectroscopic signatures based on fundamental principles and data from analogous compounds. This predictive analysis is a crucial tool for reaction monitoring and quality control in a research setting.

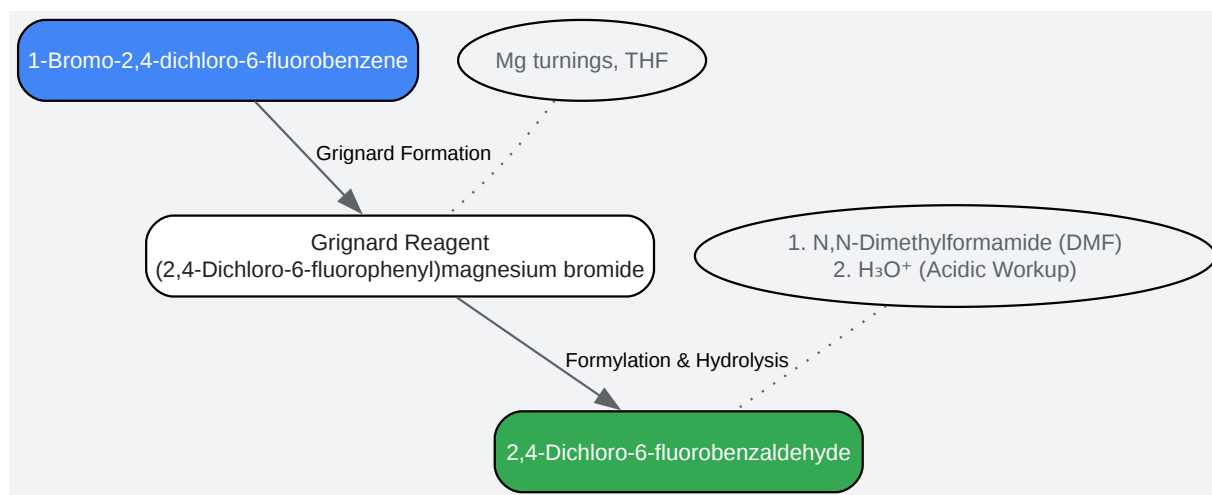
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and highly informative. The aldehydic proton ($-\text{CHO}$) should appear as a singlet significantly downfield, typically in the δ 9.8–10.5 ppm range, due to the deshielding effect of the carbonyl group. The two aromatic protons will appear as doublets due to mutual coupling. The proton at the C5 position, being flanked by two chlorine atoms, would likely resonate further downfield than the proton at the C3 position.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will show seven distinct signals. The aldehydic carbon ($\text{C}=\text{O}$) is the most deshielded, expected around δ 185–195 ppm. The aromatic carbons directly bonded to the electronegative halogens (C2, C4, C6) will exhibit characteristic shifts and C-F coupling, with the carbon bearing the fluorine (C6) showing a large one-bond coupling constant (^1JCF).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a definitive fingerprint for the functional groups present. Key vibrational bands predicted for this molecule include a strong, sharp $\text{C}=\text{O}$ stretching band for the aldehyde at approximately $1700\text{--}1720\text{ cm}^{-1}$. Other characteristic peaks would include aromatic $\text{C}=\text{C}$ stretching vibrations in the $1450\text{--}1600\text{ cm}^{-1}$ region, $\text{C}-\text{Cl}$ stretching in the $600\text{--}800\text{ cm}^{-1}$ range, and a $\text{C}-\text{F}$ stretching band around $1200\text{--}1250\text{ cm}^{-1}$.
- **Mass Spectrometry (MS):** Electron Ionization (EI) mass spectrometry would reveal a distinct molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion (M^+) will be characteristic, with peaks at m/z 192 ($^{35}\text{Cl}_2$), 194 ($^{35}\text{Cl}^{37}\text{Cl}$), and 196 ($^{37}\text{Cl}_2$) in an approximate ratio of 9:6:1. Key fragmentation pathways would likely involve the loss of a hydrogen radical ($[\text{M}-\text{H}]^+$), the loss of the formyl group ($[\text{M}-\text{CHO}]^+$), or the loss of a chlorine atom.

Synthesis and Reaction Chemistry

The synthesis of substituted benzaldehydes often relies on robust and scalable methodologies. For **2,4-dichloro-6-fluorobenzaldehyde**, a highly effective approach involves the formylation of a Grignard or organolithium reagent, a standard and reliable method for C-C bond formation on an aromatic ring.

Proposed Synthetic Pathway

The proposed synthesis begins with 1-bromo-2,4-dichloro-6-fluorobenzene as a readily accessible starting material. A halogen-metal exchange reaction is used to generate the corresponding Grignard reagent, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde after acidic workup. This pathway is chosen for its high efficiency and functional group tolerance.



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Caption: Proposed workflow for the synthesis of **2,4-Dichloro-6-fluorobenzaldehyde**.

Protocol 3.1.1: Representative Synthesis via Grignard Formylation

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications rooted in established organic chemistry principles.

Materials:

- 1-Bromo-2,4-dichloro-6-fluorobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)

- N,N-Dimethylformamide (DMF), anhydrous
- Iodine (crystal, as initiator)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether

Procedure:

- **Apparatus Preparation:** A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction. Rationale: This ensures strictly anhydrous conditions, which are critical for the formation and stability of the Grignard reagent.
- **Grignard Reagent Formation:** Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added. A solution of 1-bromo-2,4-dichloro-6-fluorobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1 hour to ensure complete formation of the Grignard reagent. Rationale: Iodine acts as an initiator by exposing a fresh, reactive magnesium surface. The controlled addition and subsequent heating drive the reaction to completion.
- **Formylation:** The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous DMF (1.5 equivalents) is added dropwise via syringe, keeping the internal temperature below 10 °C. After the addition, the mixture is stirred at room temperature for 2 hours. Rationale: The reaction is highly exothermic. Low-temperature addition of DMF controls the reaction rate and prevents side reactions. DMF serves as the electrophilic source of the formyl group.

- **Aqueous Workup:** The reaction is carefully quenched by slowly pouring it into a beaker of 1 M HCl at 0 °C with vigorous stirring. The resulting mixture is transferred to a separatory funnel. Rationale: The acidic workup hydrolyzes the intermediate adduct to form the aldehyde and dissolves the magnesium salts.
- **Extraction and Purification:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Rationale: The washing steps remove any remaining acid and water-soluble impurities. Drying removes residual water before solvent evaporation.
- **Final Purification:** The crude aldehyde is purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product.

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone intermediates in pharmaceutical synthesis.^[4] The specific substitution pattern of **2,4-dichloro-6-fluorobenzaldehyde** makes it a particularly valuable building block for several reasons:

- **Scaffold for Heterocyclic Synthesis:** The aldehyde group is a versatile handle for constructing a wide range of heterocyclic systems, which are prevalent in modern pharmaceuticals. Reactions such as condensations with amines, hydrazines, or active methylene compounds can lead to the formation of imines, hydrazones, quinolines, and other complex ring systems.
- **Modulation of Pharmacokinetic Properties:** The inclusion of fluorine and chlorine atoms significantly impacts the molecule's electronic properties and lipophilicity.^[5] Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism, or to increase binding affinity to target proteins through favorable electrostatic interactions.^[6]
- **Precursor to Biologically Active Molecules:** As an analogue of other dihalobenzaldehydes used in drug synthesis, this compound is a logical precursor for novel antibiotics, kinase inhibitors, and anti-inflammatory agents.^{[7][8]} For instance, the core structure is related to intermediates used in the synthesis of penicillinase-resistant antibiotics.^[7] Its unique

electronic and steric profile can be exploited by medicinal chemists to fine-tune the activity and selectivity of new drug candidates.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are mandatory when handling **2,4-dichloro-6-fluorobenzaldehyde**.

Hazard Class	GHS Hazard Statement
Acute Toxicity	H302: Harmful if swallowed.
H332: Harmful if inhaled.	
Skin Corrosion/Irritation	H315: Causes skin irritation.
Eye Damage/Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

(Data sourced from Achmem)[[2](#)]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2,4-Dichloro-6-fluorobenzaldehyde stands out as a synthetic intermediate with significant potential. Its molecular structure, characterized by a reactive aldehyde and a distinct halogenation pattern, provides a robust platform for the synthesis of advanced molecular

architectures. The principles of its synthesis are well-established, allowing for its reliable preparation in a laboratory setting. For researchers in drug discovery and materials science, this compound offers a valuable opportunity to develop novel molecules with tailored electronic, steric, and pharmacokinetic properties, underscoring its importance as a key building block in modern chemical research.

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- To cite this document: BenchChem. [Molecular structure and formula of 2,4-Dichloro-6-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593027#molecular-structure-and-formula-of-2-4-dichloro-6-fluorobenzaldehyde]

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